molecular formula C18H15N5O3 B2593424 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034376-47-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2593424
CAS RN: 2034376-47-9
M. Wt: 349.35
InChI Key: YDEMLHDHMCTCHC-UHFFFAOYSA-N
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Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide” is a synthetic molecule that contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be complex and varied. For example, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. Compounds like N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide are often used in the development of nitrogen-containing heterocycles, which are prevalent in natural products with biological activities .

Anticancer Agent Design

This compound is utilized in the design of anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated against gastric cancer cells, showing promising results in suppressing the ERK signaling pathway, which is crucial in cell proliferation and cancer progression .

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is a target for cancer treatment that aims to selectively target tumor cells. Derivatives of the compound have been explored for their potential as CDK2 inhibitors, which could lead to new cancer therapies .

Anti-Influenza Agents

Due to the structural similarity with other bioactive compounds, derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide have been repurposed as anti-influenza agents, disrupting the interaction between influenza RNA polymerase subunits .

Cardiovascular Disorder Treatments

Compounds featuring the 1,2,4-triazolo[1,5-a]pyrimidine moiety have been used in the treatment of cardiovascular disorders. They offer a pathway to develop new drugs that can manage heart diseases more effectively .

Type 2 Diabetes Management

These compounds have also been applied in managing type 2 diabetes, providing a new approach to control blood sugar levels and address the complications associated with diabetes .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines in biological systems is diverse. For example, some derivatives have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors . Other derivatives have shown significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . Therefore, future research may focus on the development of new derivatives with improved biological activities and the exploration of their potential applications in various fields .

properties

IUPAC Name

2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(14-8-13-5-1-2-6-15(13)26-17(14)25)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMLHDHMCTCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

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